molecular formula C₂₂H₂₆ClFO₄ B1147457 21-Dehydro Clocortolone CAS No. 61744-29-4

21-Dehydro Clocortolone

Cat. No.: B1147457
CAS No.: 61744-29-4
M. Wt: 408.89
InChI Key:
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Mechanism of Action

Target of Action

The primary target of 21-Dehydro Clocortolone, also known as Clocortolone, is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses in the body .

Mode of Action

Clocortolone interacts with its target, the glucocorticoid receptor, by binding to it . This binding initiates a series of transcriptional changes, leading to the induction of phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

The action of Clocortolone affects the arachidonic acid pathway . By inducing lipocortins, Clocortolone inhibits the release of arachidonic acid, a common precursor of inflammatory mediators like prostaglandins and leukotrienes . This inhibition disrupts the production of these mediators, thereby reducing inflammation .

Pharmacokinetics

Like other topical corticosteroids, Clocortolone, once absorbed through the skin, is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . The extent of percutaneous absorption of topical corticosteroids like clocortolone is determined by many factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings .

Result of Action

The molecular and cellular effects of Clocortolone’s action are primarily anti-inflammatory , antipruritic (anti-itching), and vasoconstrictive . By inhibiting the release of arachidonic acid and subsequently reducing the production of inflammatory mediators, Clocortolone alleviates inflammation and itching . Additionally, it can cause vasoconstriction, which reduces redness and swelling .

Action Environment

The action, efficacy, and stability of Clocortolone can be influenced by various environmental factors. For instance, the presence of occlusive dressings can increase the absorption of the drug, potentially enhancing its effects . The integrity of the epidermal barrier can also affect the absorption and efficacy of the drug .

Biochemical Analysis

Biochemical Properties

21-Dehydro Clocortolone plays a significant role in biochemical reactions due to its corticosteroid nature It interacts with various enzymes, proteins, and other biomoleculesThese proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . Additionally, this compound binds to glucocorticoid receptors, modulating the expression of anti-inflammatory genes and suppressing pro-inflammatory cytokines .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition leads to reduced expression of pro-inflammatory genes and decreased production of cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) . Furthermore, this compound affects cellular metabolism by altering glucose uptake and utilization, leading to changes in energy production and storage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) in the DNA . This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators . Additionally, this compound inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent production of eicosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis . These effects are dose-dependent and vary with the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant toxicity . At high doses, it can cause adverse effects such as skin atrophy, hyperglycemia, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and the risk of toxicity increases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites . The compound also affects metabolic flux by altering the levels of key metabolites such as glucose and fatty acids . Additionally, this compound interacts with cofactors such as NADPH and ATP, influencing various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins such as albumin and corticosteroid-binding globulin (CBG), facilitating its transport in the bloodstream . The compound is also taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with glucocorticoid receptors and DNA . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, this compound may be targeted to specific organelles, such as the mitochondria, through signaling sequences .

Preparation Methods

Chemical Reactions Analysis

21-Dehydro Clocortolone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized or reduced derivatives of this compound.

Scientific Research Applications

21-Dehydro Clocortolone has several scientific research applications:

Comparison with Similar Compounds

21-Dehydro Clocortolone can be compared with other corticosteroids such as:

The uniqueness of this compound lies in its specific structural modifications, including the presence of chlorine and fluorine atoms, which influence its pharmacological properties .

Properties

IUPAC Name

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18-19,28H,6,8-9H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXQZXLACNQJND-RFPWEZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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